7-methoxy-1H-pyrazolo[4,3-d]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-1H-pyrazolo[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-11-6-5-4(2-9-10-5)7-3-8-6/h2-3H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFDXOCLKPYWOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1545675-68-0 | |
| Record name | 7-methoxy-1H-pyrazolo[4,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structure Activity Relationship Sar Studies and Molecular Design Principles for 7 Methoxy 1h Pyrazolo 4,3 D Pyrimidine Derivatives
Positional Substitution Effects on Biological Activity
The biological activity of pyrazolo[4,3-d]pyrimidine derivatives is highly sensitive to the nature and position of substituents on both the pyrazole (B372694) and pyrimidine (B1678525) rings.
The pyrazole portion of the scaffold offers key points for modification, particularly at the N-1 and C-3 positions, which can modulate potency, selectivity, and pharmacokinetic properties.
N-1 Position: Substitution at the N-1 position is critical for activity. For instance, the introduction of a methyl group at the N-1 position of certain pyrazolo[4,3-d]pyrimidines was found to be a key modification in the design of potent microtubule targeting agents. nih.gov Studies on the related pyrazolo[3,4-d]pyrimidine scaffold also highlight the importance of the N-1 substituent; introducing a carboxylic acid moiety at this position was reported to abolish cytotoxic activity against cancer cells entirely. researchgate.net Conversely, other substitutions can enhance potency. Computational studies on pyrazolo[3,4-d]pyrimidine derivatives as selective inhibitors for Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1) suggested that attaching certain bulky groups to the terminal end of the R1 substituent (at the N-1 position) could increase potency and selectivity. rsc.orgrsc.org
C-3 Position: The C-3 position is another key site for modification. In the development of covalent Bruton's tyrosine kinase (BTK) inhibitors based on the pyrazolo[3,4-d]pyrimidine core, variations at the C-3 position were explored. Retaining the core structure while altering the groups at C-3 allowed for the investigation of π-stacking interactions, leading to compounds with high potency. nih.gov
| Position | Modification | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| N-1 | Methylation | Crucial for activity in a series of microtubule targeting agents. | nih.gov |
| N-1 | Carboxylic acid group | Reported to abolish anticancer cytotoxicity in pyrazolo[3,4-d]pyrimidine analogs. | researchgate.net |
| N-1 (R1 substituent) | Bulky groups | Predicted to increase potency and selectivity for TgCDPK1. | rsc.orgrsc.org |
| C-3 | Varied linkers and phenyl rings | Modulated π-stacking interactions and potency against BTK. | nih.gov |
The pyrimidine ring is central to the scaffold's interaction with target proteins, often mimicking the adenine (B156593) ring of ATP to engage with the hinge region of kinases. nih.govresearchgate.net
C-5 Position: Modifications at this position can significantly impact biological activity. In one study, a chlorine substitution at the C-5 position of an N1-methyl-pyrazolo[4,3-d]pyrimidine scaffold was explored for its potential as a microtubule targeting agent. nih.gov This strategic addition was based on the observation that a 2-chloro substituted purine (B94841) had shown potent activity in human malignant melanoma cell lines. nih.gov
C-7 Position: The parent compound of interest features a methoxy (B1213986) group at the C-7 position. While this specific substitution is a defining feature, SAR studies on related scaffolds often involve varying the group at the analogous position. For pyrazolo[4,3-d]pyrimidine-based microtubule inhibitors, an N7-CH3 moiety was found to be crucial for activity. nih.gov This highlights the sensitivity of the scaffold's biological effects to substitutions around the pyrimidine ring.
| Position | Modification | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| C-5 | Chlorine substitution | Investigated as a key feature for antitumor activity in microtubule targeting agents. | nih.gov |
| C-7 (analogous) | N7-CH3 moiety | Determined to be crucial for the activity of certain microtubule inhibitors. | nih.gov |
The linker and side chains extending from the pyrazolo[4,3-d]pyrimidine core are fundamental for orienting the molecule within the target's binding site and establishing additional interactions, which can enhance potency and selectivity. In the design of inhibitors targeting FMS-like tyrosine kinase 3 (FLT3), a piperazine (B1678402) ring was employed as a linker, connecting the pyrazolo[3,4-d]pyrimidine core to various aromatic moieties. rsc.org A series of compounds with a piperazine acetamide (B32628) linkage demonstrated remarkable anticancer activity, particularly against non-small cell lung cancer, melanoma, leukemia, and renal cancer models. rsc.org The nature of the terminal aromatic ring was also critical; for example, 4-Bromo and 4-Chloro substituted phenyl rings (compounds XIIb & XIIc) led to broad-spectrum cell inhibition. rsc.org Similarly, a study focused on designing dual c-Met/STAT3 inhibitors optimized linkers, leading to a derivative with an N-benzyl-2-(piperazin-1-yl)acetamide moiety that showed noteworthy antitumor activity. nih.gov
| Component | Example Moiety | Target/Activity | Key Finding | Reference |
|---|---|---|---|---|
| Linker | Piperazine acetamide | Anticancer (FLT3) | This linkage conferred remarkable anticancer activity across various cancer cell lines. | rsc.org |
| Side Chain | 4-Br & 4-Cl phenyl | Anticancer (FLT3) | Exhibited broad-spectrum antiproliferative activity. | rsc.org |
| Side Chain | 1,3,4-Thiadiazole | Anticancer (FLT3) | Showed highly potent inhibition against most NCI cell panels. | rsc.org |
| Linker/Side Chain | N-benzyl-2-(piperazin-1-yl)acetamide | Anticancer (c-Met/STAT3) | Demonstrated noteworthy antitumor activity and selectivity toward leukemia. | nih.gov |
Quantitative Structure-Activity Relationships (QSAR) in Pyrazolo[4,3-d]pyrimidine Research
Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activities. In the context of pyrazolopyrimidine research, 2D and 3D-QSAR models have been instrumental in understanding the structural requirements for potent biological activity and in guiding the design of new, more effective derivatives.
For a series of pyrazolo[3,4-d]pyrimidine derivatives targeting the c-Src kinase, 2D-QSAR studies were conducted to identify the structural features necessary for inhibition. aip.org These models successfully predicted biological activities and provided valuable insights into the roles of different substitution patterns on the core scaffold. aip.org
Furthermore, 3D-QSAR studies, often combined with molecular docking, have been applied to pyrazolo[3,4-d]pyrimidines designed as dual Src/Abl inhibitors. nih.gov These studies generated robust Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models. rsc.orgrsc.orgnih.gov The resulting 3D contour maps, when analyzed alongside docking poses, revealed that hydrophobic and electrostatic interactions are crucial for inhibitory activity. nih.gov Such models help identify key structural factors influencing activity and provide a theoretical basis for designing novel inhibitors with enhanced potency. rsc.orgrsc.orgnih.gov
Bioisosteric Replacements and Scaffold Hop Strategies
The design of novel 7-methoxy-1H-pyrazolo[4,3-d]pyrimidine derivatives often relies on established medicinal chemistry strategies like bioisosteric replacement and scaffold hopping.
Bioisosteric Replacements: The pyrazolo[4,3-d]pyrimidine nucleus is a well-known bioisostere of naturally occurring purines, particularly adenine. rsc.orgnih.gov This structural mimicry allows it to function as an "ATP mimic," competing with ATP for its binding site in enzymes like kinases. nih.govresearchgate.netnih.gov This principle is a cornerstone of its use as a "privileged scaffold" in kinase inhibitor design. nih.gov For example, in the development of novel CDK2 inhibitors, the pyrazolo[3,4-d]pyrimidine scaffold was used as a direct bioisosteric replacement for the purine ring of the known inhibitor roscovitine. nih.gov
Scaffold Hopping: This strategy involves modifying the core structure of a known active compound to identify novel chemotypes with similar biological activity but potentially improved properties. Scaffold hopping was utilized to design a novel series of N1-methylated pyrazolo[4,3-d]pyrimidines as microtubule targeting agents, starting from a pyrrolo[3,2-d]pyrimidine template. nih.gov This approach led to the discovery of structurally diverse compounds that retained the desired biological activity. nih.gov Similarly, a scaffold-hopping strategy was employed to design new pyrazolo[3,4-d]pyrimidine derivatives as dual c-Met/STAT3 inhibitors, demonstrating the utility of this approach in generating novel anticancer agents. nih.gov
Molecular Mechanisms of Action and Biological Target Engagement of Pyrazolo 4,3 D Pyrimidine Derivatives
Kinase Inhibition Profiles
Derivatives of the pyrazolo[4,3-d]pyrimidine core have been extensively investigated as inhibitors of several protein kinase families, which are crucial regulators of cellular processes. Their ability to selectively target these enzymes has made them promising candidates for therapeutic development.
Substituted pyrazolo[4,3-d]pyrimidines have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), key enzymes that control cell cycle progression. nih.gov By targeting the ATP-binding site of CDKs, these compounds can halt the cell cycle, making them valuable for anticancer research. For instance, a series of 3,7-disubstituted pyrazolo[4,3-d]pyrimidines were synthesized and evaluated for their ability to block the activity of the CDK1/cyclin B complex. sci-hub.se
Research has shown that modifications at the 3 and 7 positions of the pyrazolo[4,3-d]pyrimidine ring are crucial for their inhibitory effect. sci-hub.se The introduction of various side chains, such as isopropyl at position 3 and different substituted benzylamino moieties at position 7, has yielded compounds with significant biological activity. sci-hub.se Some of these derivatives have demonstrated inhibitory effects and antiproliferative activity against cancer cell lines, suggesting their potential as therapeutic agents. nih.govsci-hub.se
| Compound | Target | IC50 |
| 3-isopropyl-7-benzylaminopyrazolo[4,3-d]pyrimidine | CDK1/cyclin B | 0.35 µM |
| 3-isopropyl-7-(2-hydroxybenzylamino)pyrazolo[4,3-d]pyrimidine | CDK1/cyclin B | 0.09 µM |
| 3-isopropyl-7-(3-hydroxybenzylamino)pyrazolo[4,3-d]pyrimidine | CDK1/cyclin B | 0.08 µM |
| 3-isopropyl-7-(4-hydroxybenzylamino)pyrazolo[4,3-d]pyrimidine | CDK1/cyclin B | 0.07 µM |
Table 1: Inhibitory activity of selected 3,7-disubstituted pyrazolo[4,3-d]pyrimidine derivatives against CDK1/cyclin B. Data sourced from sci-hub.se.
While the broader pyrazolopyrimidine class has been extensively studied for EGFR inhibition, the scientific literature shows that this research has predominantly focused on the pyrazolo[3,4-d]pyrimidine isomeric scaffold. google.comgoogle.com.nanih.gov This isomer has been the basis for the design and synthesis of numerous potent EGFR tyrosine kinase inhibitors. google.comgoogle.com Consequently, specific and detailed research findings on the EGFR-TKI activity of the 7-methoxy-1H-pyrazolo[4,3-d]pyrimidine core and its direct derivatives are not extensively documented in the available literature.
The mammalian target of rapamycin (B549165) (mTOR) is a critical kinase that regulates cell growth, proliferation, and survival. Selective inhibition of mTOR is a key therapeutic strategy in oncology. Research into mTOR inhibitors has led to the design and synthesis of pyrazolo[4,3-d]pyrimidine derivatives with high potency and selectivity. nih.gov By introducing specific chemical groups, such as an N-7-methyl group, into the pyrazolo[4,3-d]pyrimidine ring, researchers have successfully improved the compound's selectivity for mTOR over other related kinases like PI3K. nih.gov One such derivative demonstrated a significant inhibitory constant (Ki) and high selectivity, highlighting the potential of this scaffold for developing targeted cancer therapies. nih.gov
| Compound | Target | Kᵢ | Selectivity (vs. PI3K) |
| Pyrazolo[4,3-d]pyrimidine derivative (R19) | mTOR | 2 nM | >2900-fold |
Table 2: Inhibitory activity and selectivity of a pyrazolo[4,3-d]pyrimidine derivative against mTOR. Data sourced from nih.gov.
Modulation of Other Enzyme Activities
Beyond protein kinases, the pyrazolo[4,3-d]pyrimidine structure has proven to be an effective framework for developing inhibitors of other classes of enzymes involved in distinct physiological and pathological processes.
Pyrazolo[4,3-d]pyrimidines are well-known scaffolds for the inhibition of phosphodiesterases (PDEs), particularly the cGMP-specific PDE5. google.com PDE5 inhibitors increase intracellular levels of cGMP, leading to smooth muscle relaxation and vasodilation. google.com The structure of the well-known PDE5 inhibitor, sildenafil, is based on the 1H-pyrazolo[4,3-d]pyrimidine core. Patent literature also describes pyrazolo[4,3-d]pyrimidin-7-ones as potent and selective inhibitors of cGMP PDE, specifically targeting the PDEv isoenzyme found in human corpus cavernosum tissue, which is responsible for their utility in treating erectile dysfunction. nih.gov More recently, dual-target inhibitors have been developed from this scaffold; for example, a derivative was designed to inhibit both PDE5 and histone deacetylases (HDACs), demonstrating the chemical tractability of this core structure. sci-hub.ru
| Compound Class / Specific Compound | Target | IC50 |
| Sildenafil | PDE5 | 2.2 nM |
| Sildenafil | PDE6 | 9.5 nM |
| Compound 5 (Sildenafil derivative) | PDE5 | 60 nM |
Table 3: Inhibitory activity of pyrazolo[4,3-d]pyrimidine-based compounds against phosphodiesterases. Data sourced from sci-hub.ru.
Derivatives of pyrazolo[4,3-d]pyrimidine have been identified as novel inhibitors of hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD) enzymes. researchgate.net Inhibition of HIF-PHD stabilizes the HIFα subunit, promoting the production of erythropoietin (EPO), which is crucial for the formation of red blood cells. This mechanism makes HIF-PHD inhibitors promising therapeutic agents for treating conditions like renal anemia. researchgate.net
Research efforts have involved optimizing a lead compound, a thieno[2,3-d]pyrimidine, which led to the discovery of pyrazolo[4,3-d]pyrimidine derivatives with improved HIF-PHD2 inhibitory activity. researchgate.net Further modifications to the side chains of the pyrazolo[4,3-d]pyrimidine scaffold were performed to enhance solubility and bioavailability, resulting in compounds that effectively increased hemoglobin levels in animal models of anemia. researchgate.net
| Compound Number | Target | IC50 (nM) |
| 13 | HIF-PHD2 | 34 |
| 14 | HIF-PHD2 | 19 |
| 15 | HIF-PHD2 | 11 |
| 16 | HIF-PHD2 | 11 |
| 17 | HIF-PHD2 | 22 |
| 18 | HIF-PHD2 | 15 |
| 19 | HIF-PHD2 | 11 |
Table 4: In vitro inhibitory activities of pyrazolo[4,3-d]pyrimidine derivatives against human HIF-PHD2. Data sourced from researchgate.net.
Receptor Antagonism and Agonism
Pyrazolo[4,3-d]pyrimidine derivatives have demonstrated the ability to selectively bind to and modulate the activity of several crucial receptor families, including adenosine (B11128) receptors, toll-like receptors, and metabotropic glutamate (B1630785) receptors.
Derivatives of the pyrazolo[4,3-d]pyrimidine scaffold have been identified as potent antagonists of adenosine receptors, particularly the A1 and A3 subtypes. acs.org These G protein-coupled receptors are involved in a multitude of physiological processes, and their modulation is a key area of therapeutic interest.
Researchers have focused on the structural refinement of these compounds to enhance their affinity and selectivity. For instance, the introduction of different substituents at various positions of the bicyclic scaffold has led to the development of highly potent and selective antagonists for the human A3 adenosine receptor (hA3 AR). daneshyari.comnih.gov A study on 7-oxo- and 7-acylamino-substituted pyrazolo[4,3-d]pyrimidine derivatives revealed that modifications at the 2- and 5-positions of the pyrazolo[4,3-d]pyrimidine core, as well as the nature of the acyl group on the 7-amino moiety, significantly influence receptor-ligand recognition. daneshyari.com
One of the most potent and selective hA3 antagonists reported is the 2-phenyl-5-(2-thienyl)-pyrazolo[4,3-d]pyrimidin-7-(4-methoxybenzoyl)amine, which exhibits a Ki value of 0.027 nM. nih.gov The high affinity and selectivity of these compounds are attributed to specific interactions within the orthosteric binding site of the A3 receptor. acs.orgdaneshyari.com Molecular modeling studies have helped to rationalize the observed binding data and to understand the molecular basis for the high affinity at the hA3 AR. daneshyari.com The pyrazolo-triazolo-pyrimidine family, a related class of compounds, has also been extensively investigated for A3 adenosine receptor antagonism. nih.gov
| Compound Class | Target Receptor | Key Findings | Reference Compound Example | Ki (nM) |
| 2-Phenyl-5-heteroaryl-pyrazolo[4,3-d]pyrimidin-7-acylamines | Human A3 Adenosine Receptor | High affinity and selectivity as antagonists. | 2-phenyl-5-(2-thienyl)-pyrazolo[4,3-d]pyrimidin-7-(4-methoxybenzoyl)amine | 0.027 |
| 7-Amino-pyrazolo[3,4-d]pyridazines | Human A1 & A3 Adenosine Receptors | Dual antagonists with nanomolar affinity. | 7-benzylamino-1-methyl-3-phenyl-pyrazolo[3,4-d]pyridazine | 21 (A1), 55 (A3) |
Certain 1H-pyrazolo[4,3-d]pyrimidine derivatives have been identified as potent agonists of Toll-Like Receptor 7 (TLR7), an intracellular receptor crucial for the innate immune response. nih.govbioworld.comgoogle.com Activation of TLR7 triggers the secretion of pro-inflammatory cytokines, such as Type I interferons, making TLR7 agonists promising candidates for cancer immunotherapy and as vaccine adjuvants. nih.govgoogle.com
Structure-activity relationship (SAR) studies have been conducted to optimize the potency and metabolic stability of these compounds. For example, substitutions on the benzyl (B1604629) group of a pyrazolo-pyrimidine core showed that an ortho-methoxy group increased TLR7 potency significantly. nih.gov X-ray crystallography has revealed that this methoxy (B1213986) group can form an intramolecular hydrogen bond, which influences the molecule's orientation and interaction with the receptor. nih.gov
One lead compound from a series of 1H-pyrazolo[4,3-d]pyrimidine molecules demonstrated EC50 values of 21 nM for human TLR7 and 94 nM for mouse TLR7, while showing high selectivity against other kinases like TLR8 (EC50 >5000 nM). bioworld.com This compound also exhibited good metabolic stability in human and mouse whole blood assays. bioworld.com Further optimization of a phenylpiperidine side chain on the pyrazolopyrimidine core led to the discovery of a compound with nanomolar reporter assay activity and favorable drug-like properties, which showed synergistic antitumor activity in combination with an aPD1 antibody in a mouse tumor model. nih.govcore.ac.uk
| Compound Series | Target Receptor | Potency (EC50) | Key Structural Feature |
| 1H-pyrazolo[4,3-d]pyrimidines | Human TLR7 | 21 nM | Optimized substitutions on the core structure. |
| 1H-pyrazolo[4,3-d]pyrimidines | Mouse TLR7 | 94 nM | Optimized substitutions on the core structure. |
| Benzyl-substituted pyrazolo-pyrimidines | Human TLR7 | 384 nM | Ortho-methoxy group on the benzyl substituent. |
The pyrazolo[3,4-d]pyrimidine scaffold has served as the basis for the discovery of novel positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 4 (mGlu4). nih.govnih.gov mGlu4 is a Group III mGlu receptor that has garnered attention as a potential therapeutic target for various neurological and psychiatric disorders. nih.govacs.org
Through a high-throughput screening campaign, pyrazolo[3,4-d]pyrimidines were identified as a new class of mGlu4 PAMs. nih.gov One standout compound, 1-(2,4-diphenyl)-4-(3-methylpiperdin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, demonstrated an EC50 for potentiation of 4.6 µM in the presence of an EC20 concentration of glutamate, without having any effect on the receptor in the absence of glutamate. nih.gov This compound was found to be superior to the previously known mGlu4 PAM, (-)-PHCCC, in terms of the fold-shift of the glutamate concentration-response curve. nih.gov The discovery and structure-activity relationship of these pyrazolo[3,4-d]pyrimidine-based mGlu4 PAMs represent a significant advancement in the development of selective modulators for this receptor. nih.govnih.gov
| Compound Scaffold | Target Receptor | Modulation Type | Lead Compound Example | EC50 for Potentiation (µM) |
| Pyrazolo[3,4-d]pyrimidine | mGlu4 | Positive Allosteric Modulator | 1-(2,4-diphenyl)-4-(3-methylpiperdin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine | 4.6 |
Interference with Cellular Processes
Beyond direct receptor modulation, pyrazolo[4,3-d]pyrimidine derivatives exert significant biological effects by interfering with essential cellular processes such as microtubule dynamics and the regulation of cell cycle and apoptosis.
A series of novel N1-methyl pyrazolo[4,3-d]pyrimidines have been designed and evaluated as potent inhibitors of tubulin polymerization. nih.govnih.gov These compounds act as microtubule targeting agents by binding to the colchicine (B1669291) site on tubulin, thereby disrupting microtubule dynamics, which is a critical process for cell division. nih.govmdpi.com
Several of these derivatives strongly inhibit tubulin polymerization with IC50 values in the sub-micromolar range, comparable to the well-known colchicine site binding agent combretastatin (B1194345) A-4 (CA-4). nih.govnih.gov For example, compounds with specific substitutions have shown IC50 values for tubulin polymerization inhibition as low as 0.42 μM. nih.govnih.gov These compounds also potently inhibit the binding of [3H]colchicine to tubulin. nih.gov One particular derivative exhibited excellent potency with GI50 values in the low to sub-nanomolar range against a wide panel of tumor cell lines and was significantly better than paclitaxel (B517696) at reducing tumors in a mouse xenograft model. nih.gov
| Compound Series | Cellular Process | Mechanism of Action | Representative IC50 (Tubulin Polymerization) |
| N1-methyl pyrazolo[4,3-d]pyrimidines | Tubulin Polymerization | Inhibition of tubulin assembly, modulation of colchicine binding. | 0.42 - 0.49 µM |
| N1-methyl pyrazolo[4,3-d]pyrimidines | Colchicine Binding | Competitive inhibition at the colchicine binding site. | Potent inhibition similar to CA-4. |
Pyrazolo[3,4-d]pyrimidine derivatives have been shown to be effective inducers of apoptosis and modulators of the cell cycle in various cancer cell lines. nih.govnih.govnih.gov These compounds can arrest the cell cycle at different phases, most notably the G2/M phase, preventing cancer cells from proceeding through mitosis. nih.govlum.it
For instance, certain pyrazolo-[3,4-d]-pyrimidine derivatives that act as Src kinase inhibitors cause a significant accumulation of medulloblastoma cells in the G2/M phase of the cell cycle. nih.gov This cell cycle arrest is often a prelude to apoptosis, or programmed cell death. The induction of apoptosis by these compounds has been demonstrated through various assays, including annexin (B1180172) V-FITC staining, which shows an increase in early and late apoptotic cell populations. nih.gov Treatment of A549 lung cancer cells with one such derivative led to an 11-fold increase in the early apoptosis ratio. nih.gov The apoptotic effect is often mediated through the modulation of key regulatory proteins such as Bax and Bcl-2. nih.govlum.it Furthermore, some derivatives have been found to induce apoptosis through the generation of reactive oxygen species (ROS). nih.gov
| Compound Class | Cellular Process | Effect on Cell Cycle | Apoptotic Mechanism |
| Pyrazolo-[3,4-d]-pyrimidine Src kinase inhibitors | Cell Cycle Arrest & Apoptosis | Accumulation of cells in the G2/M phase. | Modulation of Bax and Bcl-2 proteins. |
| 1H-pyrazolo[3,4-d]pyrimidine EGFR inhibitors | Apoptosis & Cell Cycle Arrest | Arrest at S and G2/M phases. | Induction of apoptosis, increase in BAX/Bcl-2 ratio. |
| Pyrazolo[3,4-d]pyrimidine derivatives | Apoptosis | - | Generation of reactive oxygen species (ROS). |
Anti-inflammatory Signaling Pathway Modulation (e.g., TLR4/p38)
Certain pyrazolo[4,3-d]pyrimidine derivatives have demonstrated notable anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. One derivative, designated as compound 4e, has been identified as a potent inhibitor of inflammatory cytokine production in macrophages. nih.gov
Further investigation revealed that the mechanism of action for compound 4e involves the suppression of the Toll-like receptor 4 (TLR4)/p38 signaling pathway. nih.gov This pathway is crucial in the innate immune response, where its activation by stimuli like lipopolysaccharide (LPS) leads to the production of pro-inflammatory cytokines. By inhibiting this pathway, compound 4e effectively reduces the secretion of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov The inhibitory potency of compound 4e against these inflammatory mediators is detailed in the table below.
Table 1: Inhibitory Activity of Compound 4e on Cytokine Production
| Cytokine | IC₅₀ Value (μM) |
|---|---|
| NO | 2.64 |
| IL-6 | 4.38 |
| TNF-α | 5.63 |
Data sourced from a study on RAW264.7 macrophages. nih.gov
These findings underscore the potential of the pyrazolo[4,3-d]pyrimidine scaffold as a basis for developing novel anti-inflammatory agents that target the TLR4/p38 signaling cascade. nih.gov
Anti-proliferative Effects in Cancer Cell Lines
Derivatives of pyrazolo[4,3-d]pyrimidine have also been investigated for their potential as anti-cancer agents, demonstrating significant anti-proliferative effects through the disruption of microtubule dynamics. A series of novel N1-methyl pyrazolo[4,3-d]pyrimidines have been shown to act as inhibitors of tubulin polymerization, a critical process for cell division. nih.gov
These compounds bind to the colchicine site on tubulin, preventing its assembly into microtubules and thereby arresting the cell cycle. nih.gov Several compounds from this series exhibited potent activity. Notably, compounds 9 , 11 , 12 , and 13 strongly inhibited tubulin polymerization with IC₅₀ values in the sub-micromolar range. nih.gov The anti-proliferative effects were confirmed in cancer cell lines, where for instance, compounds 9 , 12 , 13 , and 16 were effective against the MCF-7 breast cancer cell line. nih.gov Furthermore, these compounds demonstrated the ability to circumvent Pgp-mediated drug resistance, a common challenge in cancer chemotherapy. nih.gov In broader testing against a panel of cancer cell lines, compound 9 showed excellent potency with GI₅₀ values in the low to sub-nanomolar range. nih.gov
Table 2: Tubulin Polymerization Inhibition by Pyrazolo[4,3-d]pyrimidine Derivatives
| Compound | IC₅₀ Value (μM) |
|---|---|
| 9 | 0.45 |
| 11 | 0.42 |
| 12 | 0.49 |
| 13 | 0.42 |
| 14 | ~1 |
| 15 | ~1 |
| 16 | ~1 |
Data represents the concentration required for 50% inhibition of tubulin assembly. nih.gov
These studies highlight the pyrazolo[4,3-d]pyrimidine scaffold as a promising foundation for the development of a new generation of microtubule-targeting anti-cancer agents. nih.gov
Antitubercular Mechanisms and Iron Homeostasis Interference
While various pyrazolopyrimidine isomers have been explored for antitubercular activity, specific research detailing the antitubercular mechanisms and interference with iron homeostasis for derivatives of the this compound scaffold is not available in the provided search results. Studies on related scaffolds, such as pyrazolo[1,5-a]pyrimidin-7(4H)-one, have investigated these mechanisms, but found that the antitubercular activity of newer analogues was not related to the perturbation of iron homeostasis. nih.govacs.org
Preclinical Pharmacological Investigations of Pyrazolo 4,3 D Pyrimidine Derivatives
In Vitro Efficacy Assessments
In vitro studies are fundamental to characterizing the biological activity of new chemical entities. For pyrazolo[4,3-d]pyrimidine derivatives, these assessments have confirmed their effects at the cellular level, their interactions with specific molecular targets, and their influence on biological pathways.
Cell-Based Assays for Antiproliferative Activity
The antiproliferative potential of pyrazolo[4,3-d]pyrimidine derivatives has been extensively evaluated against a wide range of human cancer cell lines. These cell-based assays are crucial for determining the cytotoxic and growth-inhibitory effects of these compounds.
A novel series of N1-methyl pyrazolo[4,3-d]pyrimidines were identified as potent inhibitors of tubulin polymerization. nih.gov One lead compound, compound 9, demonstrated remarkable potency with GI50 values in the low to sub-nanomolar range (≤10 nM) against the majority of tumor cell lines in the National Cancer Institute (NCI) screening protocol, including several multidrug-resistant types. nih.gov Similarly, other studies on related pyrazolopyrimidine derivatives have shown significant cytotoxic activities against various cancer cell lines. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives showed potent activity against breast cancer cell lines MDA-MB-468 and T-47D, with compound 12b being particularly effective with IC50 values of 3.343 µM and 4.792 µM, respectively. nih.gov Another derivative, 11a, from a different series, showed a median growth inhibition (GI50) of 1.71 μM against the CNS cancer cell line SNB-75. rsc.org
Further investigations into pyrazolo[3,4-d]pyrimidine thioglycoside derivatives revealed potent antiproliferative effects. Compounds 14 and 15 were highly active against MCF-7 (breast), HCT-116 (colon), and HepG-2 (liver) cancer cells, with IC50 values as low as 6 nM against HCT-116. rsc.orgresearchgate.net The hit compound 1a, bearing a pyrazolo[3,4-d]pyrimidine scaffold, exhibited an IC50 of 2.24 µM against A549 lung cancer cells, which was more potent than the control drug, doxorubicin (B1662922). nih.gov A pyrazolo[3,4-d]pyrimidine derivative, SI-83, was also found to impair the viability of human osteosarcoma cell lines with a half-maximal inhibitory concentration of 12 µM. nih.gov
Table 1: Antiproliferative Activity of Selected Pyrazolo[4,3-d]pyrimidine and Related Derivatives
| Compound | Scaffold | Cell Line | Cancer Type | Activity (IC50/GI50) |
|---|---|---|---|---|
| Compound 9 | Pyrazolo[4,3-d]pyrimidine | NCI-60 Panel | Various | ≤10 nM (GI50) nih.gov |
| Compound 12b | Pyrazolo[3,4-d]pyrimidine | MDA-MB-468 | Breast | 3.343 µM (IC50) nih.gov |
| Compound 12b | Pyrazolo[3,4-d]pyrimidine | T-47D | Breast | 4.792 µM (IC50) nih.gov |
| Compound 11a | Pyrazolo[3,4-d]pyrimidine | SNB-75 | CNS Cancer | 1.71 µM (GI50) rsc.org |
| Compound 14 | Pyrazolo[3,4-d]pyrimidine | HCT-116 | Colon | 6 nM (IC50) rsc.orgresearchgate.net |
| Compound 14 | Pyrazolo[3,4-d]pyrimidine | MCF-7 | Breast | 45 nM (IC50) rsc.orgresearchgate.net |
| Compound 1a | Pyrazolo[3,4-d]pyrimidine | A549 | Lung | 2.24 µM (IC50) nih.gov |
Enzyme Inhibition Assays
To elucidate the mechanism of action behind their antiproliferative effects, pyrazolo[4,3-d]pyrimidine derivatives have been tested for their ability to inhibit specific enzymes that are critical for cancer cell growth and survival.
A key target for this class of compounds is the cyclin-dependent kinase (CDK) family. A series of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govrsc.orgnih.govtriazolo[1,5-c]pyrimidine derivatives were synthesized as novel CDK2 inhibitors. rsc.org Compounds 13, 14, and 15 demonstrated significant inhibitory activity against the CDK2/cyclin A2 complex, with IC50 values of 0.081 µM, 0.057 µM, and 0.119 µM, respectively. rsc.orgresearchgate.net
Other kinase families are also targeted. New 1H-pyrazolo[3,4-d]pyrimidine derivatives were designed as epidermal growth factor receptor (EGFR) inhibitors. nih.govtandfonline.com Compound 12b from this series was the most potent, with an IC50 value of 0.016 µM against wild-type EGFR (EGFRWT) and a notable IC50 of 0.236 µM against the resistant mutant EGFRT790M. nih.govtandfonline.com The Src kinase, another important oncogene, is also a target. The derivative SI-83 was identified as a Src inhibitor, and a lead optimization study identified compound SI-388 as an even more potent inhibitor of Src. nih.govbioworld.com
Beyond kinases, these scaffolds have been investigated as inhibitors of other enzyme classes. Pyrazolo[4,3-d]pyrimidine derivatives were developed as novel inhibitors of hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD), an enzyme involved in cellular response to oxygen levels. nih.gov Additionally, a series of pyrazolo[3,4-d]pyrimidine derivatives were identified as potent inhibitors of TNF Receptor Associated Protein 1 (TRAP1), a mitochondrial heat shock protein. nih.govresearchgate.net
Table 2: Enzyme Inhibition by Selected Pyrazolo[4,3-d]pyrimidine and Related Derivatives
| Compound | Scaffold | Target Enzyme | Inhibition (IC50) |
|---|---|---|---|
| Compound 14 | Pyrazolo[3,4-d]pyrimidine | CDK2/cyclin A2 | 0.057 µM rsc.orgresearchgate.net |
| Compound 13 | Pyrazolo[4,3-e]...pyrimidine (B1678525) | CDK2/cyclin A2 | 0.081 µM rsc.orgresearchgate.net |
| Compound 12b | 1H-pyrazolo[3,4-d]pyrimidine | EGFRWT | 0.016 µM nih.govtandfonline.com |
| Compound 12b | 1H-pyrazolo[3,4-d]pyrimidine | EGFRT790M | 0.236 µM nih.govtandfonline.com |
| Compounds 47 & 48 | Pyrazolo[3,4-d]pyrimidine | TRAP1 | Potent Inhibition nih.govresearchgate.net |
| SI-388 | Pyrazolo[3,4-d]pyrimidine | Src Kinase | Potent Inhibition bioworld.com |
Receptor Binding Studies
While much of the research has focused on enzyme inhibition, some studies have explored the interaction of pyrazolopyrimidine derivatives with cell surface and intracellular receptors. A series of pyrazolo[3,4-d]pyrimidine derivatives were investigated as ligands for the sigma-1 receptor (σ1R), an intracellular chaperone protein implicated in pain modulation. nih.gov A structure-activity relationship study led to the identification of the 4-(1-methylpyrazol-5-yl) derivative, 12f, as a highly active and selective σ1R ligand. nih.gov The binding affinity was determined using a radioligand binding assay with [3H]-(+)-pentazocine. nih.gov
Table 3: Sigma-1 Receptor Binding Affinity of a Pyrazolo[3,4-d]pyrimidine Derivative
| Compound | Scaffold | Target Receptor | Binding Affinity (Ki) |
|---|
Modulation of Cytokine Production in Immune Cells
The anti-inflammatory potential of pyrazolo[4,3-d]pyrimidine derivatives has been investigated by measuring their effect on cytokine production in immune cells. A study designed new pyrazolo[4,3-d]pyrimidine compounds and evaluated their ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophage cells. nih.gov Compound 4e emerged as the most potent inhibitor from this series. It effectively decreased the production of key pro-inflammatory mediators, including NO, interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), with low micromolar IC50 values. nih.gov Further investigation revealed that this inhibitory action was mediated through the suppression of the TLR4/p38 signaling pathway. nih.gov
Table 4: Inhibition of Cytokine Production by Pyrazolo[4,3-d]pyrimidine Derivative 4e
| Compound | Cell Line | Cytokine/Mediator | Inhibition (IC50) |
|---|---|---|---|
| 4e | RAW264.7 | Nitric Oxide (NO) | 2.64 µM nih.gov |
| 4e | RAW264.7 | Interleukin-6 (IL-6) | 4.38 µM nih.gov |
In Vivo Proof-of-Concept Studies
Following promising in vitro results, lead compounds are advanced to in vivo models to assess their efficacy in a whole-organism context. These studies provide crucial proof-of-concept for the therapeutic potential of the chemical scaffold.
Antitumor Efficacy in Murine Xenograft Models
The antitumor activity of pyrazolo[4,3-d]pyrimidine and its isomers has been validated in several murine xenograft models, where human cancer cells are implanted into immunocompromised mice.
The potent tubulin inhibitor, compound 9, was evaluated in a mouse xenograft model using MCF-7 breast cancer cells that overexpress βIII-tubulin, a mechanism of resistance to taxane (B156437) drugs. nih.gov Compound 9 was found to be significantly better at reducing tumor volume than the standard-of-care chemotherapy, paclitaxel (B517696). nih.gov In another study, pyrazolo[3,4-d]pyrimidine-based TRAP1 inhibitors, compounds 47 and 48, were tested in a mouse PC3 prostate cancer xenograft model and were shown to significantly reduce tumor growth. nih.govresearchgate.net
The Src inhibitor SI-83, a pyrazolo[3,4-d]pyrimidine derivative, was shown to decrease in vivo osteosarcoma tumor mass in a mouse model by inhibiting Src phosphorylation. nih.gov Furthermore, prodrugs of pyrazolo[3,4-d]pyrimidine derivatives have been tested in vivo. One such prodrug demonstrated a significant reduction in tumor growth (about 90%) in a hepatocellular carcinoma (HCC) xenograft model. unisi.it
Anti-inflammatory Effects in Acute Lung Injury Models
Derivatives of the pyrazolo[4,3-d]pyrimidine scaffold have demonstrated significant anti-inflammatory properties in preclinical models of acute lung injury (ALI). nih.gov ALI is a severe respiratory condition marked by an uncontrolled inflammatory response, and research indicates that suppressing the overproduction of inflammatory cytokines is a viable therapeutic strategy. nih.govnih.gov
Studies have focused on the ability of these compounds to inhibit the production of key inflammatory mediators. For instance, a series of 35 newly synthesized pyrazolo[4,3-d]pyrimidine compounds were evaluated for their capacity to inhibit nitric oxide (NO) production induced by lipopolysaccharide (LPS) in macrophage cell lines. nih.gov Among these, compound 4e emerged as a particularly potent inhibitor, significantly reducing the in vitro production of NO, interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov Further investigation into its mechanism revealed that compound 4e exerts its anti-inflammatory effects by suppressing the TLR4/p38 signaling pathway. nih.gov In vivo testing confirmed these findings, showing that compound 4e possesses anti-inflammatory activity in an LPS-induced mouse model of ALI. nih.gov
Another derivative, referred to as compound 32 , also showed exceptional anti-inflammatory effects with minimal toxicity. nih.gov In vitro studies demonstrated that compound 32 significantly curtails the inflammatory response triggered by LPS in RAW264.7 cells. This is achieved by down-regulating cytokines, reactive oxygen species (ROS), and the protein expression of key inflammatory pathways, including Toll-like receptor 4/nuclear factor-κB (TLR4/NF-κB). nih.gov The compound's protective effects were substantiated in an in vivo ALI model, where its administration markedly attenuated the severity of lung injury and was associated with a reduction in inflammatory factors. nih.gov The primary anti-inflammatory mechanism of compound 32 was identified as the inhibition of the NF-κB signaling pathway activation. nih.gov
Table 1: In Vitro Anti-inflammatory Activity of Compound 4e
| Cytokine | IC₅₀ (μM) |
|---|---|
| Nitric Oxide (NO) | 2.64 |
| Interleukin-6 (IL-6) | 4.38 |
| Tumor Necrosis Factor-α (TNF-α) | 5.63 |
Data sourced from a study on RAW264.7 macrophages. nih.gov
Hematological Parameter Modulation in Anemia Models
Pyrazolo[4,3-d]pyrimidine derivatives have also been identified as promising agents for the treatment of anemia, particularly renal anemia. nih.govnih.gov The therapeutic strategy involves the inhibition of the hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD). nih.govnih.gov Inhibiting this enzyme promotes the production of erythropoietin (EPO) by stabilizing the alpha subunit of hypoxia-inducible factor (HIF). nih.gov
Research efforts led to the discovery of pyrazolopyrimidine 13 as a lead compound among orally bioavailable HIF-PHD inhibitors. nih.govnih.gov Subsequent optimization of this lead compound, specifically through the conversion of a benzyl (B1604629) moiety, resulted in the development of pyrazolopyrimidine 19 . nih.govnih.gov This derivative exhibited high solubility and bioavailability. nih.gov
In preclinical evaluations using anemic rat models, repeated oral administration of pyrazolopyrimidine 19 led to an increase in hemoglobin levels. nih.govnih.gov These findings underscore the potential of pyrazolo[4,3-d]pyrimidine derivatives as a novel class of therapeutic agents for anemia, functioning through the targeted inhibition of HIF-PHD. nih.gov
Computational Chemistry and Molecular Modeling Approaches in Pyrazolo 4,3 D Pyrimidine Research
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing critical information about the binding affinity and the nature of the interactions. For pyrazolo[4,3-d]pyrimidine derivatives, docking studies have been instrumental in elucidating their binding modes within the active sites of various protein targets.
Research on related pyrazolo[3,4-d]pyrimidine scaffolds has demonstrated the utility of molecular docking in identifying key interactions. For instance, docking studies of pyrazolo[3,4-d]pyrimidine derivatives with targets like cyclin-dependent kinase 2 (CDK2) have confirmed their ability to fit into the active site through essential hydrogen bonding with residues such as Leu83 rsc.org. Similarly, in the context of epidermal growth factor receptor (EGFR) inhibitors, the pyrazolo[3,4-d]pyrimidine moiety is known to occupy the adenine (B156593) binding region, forming crucial interactions nih.gov. These studies often reveal that the pyrazolo[3,4-d]pyrimidine core acts as a bioisostere of adenine, mimicking its interactions within the ATP-binding pocket of kinases rsc.orgmdpi.com.
In a study focused on pyrazolo[3,4-d]pyrimidine-based analogs as multitarget enzyme inhibitors, molecular docking was used to investigate their interactions with EGFR, VGFR-2, and Topo-II nih.gov. The docking results for one compound showed a binding energy of -8.12 kcal/mol with the EGFR wild type and -8.97 kcal/mol with the EGFR T790M mutant, indicating strong binding affinity nih.gov. The analysis of ligand-protein interactions often reveals the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for stabilizing the ligand-protein complex mdpi.comaalto.fi.
While direct molecular docking studies on 7-methoxy-1H-pyrazolo[4,3-d]pyrimidine are not extensively detailed in the provided search results, the principles derived from studies on the broader pyrazolopyrimidine class are highly applicable. The methoxy (B1213986) group at the 7-position would be expected to influence the compound's electronic properties and steric profile, potentially leading to unique interactions within the target's active site.
| Compound Class | Protein Target | Key Interacting Residues | Observed Interactions |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine derivatives | CDK2 | Leu83 | Hydrogen bonding |
| Pyrazolo[3,4-d]pyrimidine derivatives | EGFR | Gly796 | Hydrogen bonding |
| Pyrido[3,4-d]pyrimidine inhibitors | Mps1 | Gly605, K529 | Hydrogen bonding |
Pharmacophore Modeling and Virtual Screening Strategies
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used as a query in virtual screening to identify novel compounds with the potential for similar activity from large chemical databases.
For the pyrazolo[3,4-d]pyrimidine scaffold, pharmacophore models have been developed based on known active compounds. These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings mdpi.com. For example, a pharmacophore hypothesis for pyrazole (B372694) analogs as TRAP1 inhibitors included features like a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic ring mdpi.com.
Virtual screening strategies employing such pharmacophore models have been successful in identifying new pyrazolopyrimidine-based inhibitors. A common workflow involves filtering large compound libraries, such as the ZINC database, based on the pharmacophore model, followed by further filtering using criteria like Lipinski's rule of five to ensure drug-like properties mdpi.com. The resulting hits are then subjected to molecular docking to predict their binding modes and rank them based on their docking scores mdpi.com. This hierarchical approach, often involving high-throughput virtual screening (HTVS), standard precision (SP), and extra precision (XP) docking, allows for the efficient identification of promising candidates for further experimental validation mdpi.com.
Molecular Dynamics Simulations for Conformational Analysis and Binding
Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and interactions of a ligand-protein complex over time. This technique is valuable for assessing the stability of binding modes predicted by molecular docking and for understanding the flexibility of both the ligand and the protein.
In the context of pyrazolo[3,4-d]pyrimidine research, MD simulations have been used to validate docking results and to analyze the dynamic behavior of the ligand in the active site. For instance, 100 ns MD simulations have been performed on docked complexes of pyrazole analogs with TRAP1 kinase to confirm the stability of the interactions mdpi.com. The analysis of MD trajectories can reveal important information about the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the complex, as well as the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein nih.gov.
Conformational analysis through MD simulations can also shed light on how conformational constraints can enhance binding affinity by reducing the entropic cost of binding nih.gov. Studies on pyrazolo[3,4-d]pyrimidine derivatives have shown that substitutions that restrict the free rotation of certain bonds can lead to a more favorable binding conformation nih.gov.
| System Studied | Simulation Time | Key Findings |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine analogs with TRAP1 kinase | 100 ns | Validation of docking results and stability of interactions |
| Pyrazolopyrimidine analog with Wolbachia protein target | 1 ns | Analysis of RMSD, RMSF, SASA, and Radius of gyration to understand binding dynamics |
Predictive Modeling for Absorption, Distribution, and Metabolism
Predictive modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, helping to identify compounds with favorable pharmacokinetic profiles early in the development process. In silico ADME predictions for pyrazolo[4,3-d]pyrimidine derivatives are used to estimate properties such as aqueous solubility, membrane permeability, and metabolic stability.
Several studies on pyrazolo[3,4-d]pyrimidine derivatives have included in silico ADME predictions. These predictions often assess compliance with Lipinski's rule of five and other drug-likeness criteria rsc.orgmdpi.com. For example, in a study of pyrazolo[3,4-d]pyrimidine derivatives as CDK2 inhibitors, in silico ADMET studies showed suitable pharmacokinetic properties, which helped in understanding the structure-activity relationships for their antitumor activity rsc.org.
The suboptimal aqueous solubility of the pyrazolo[3,4-d]pyrimidine scaffold is a known challenge, and predictive models can help in designing derivatives with improved solubility mdpi.comnih.gov. In vitro ADME evaluations often complement these in silico predictions. For a series of pyrazolo[3,4-d]pyrimidines, in silico and in vitro ADME studies confirmed their suboptimal aqueous solubility but also highlighted their satisfactory ability to cross membranes mdpi.com. Furthermore, these studies can help in identifying potential metabolites by predicting sites of metabolism mdpi.com.
| ADME Property | Prediction Method | Significance |
|---|---|---|
| Aqueous Solubility | In silico models | Impacts bioavailability |
| Membrane Permeability (e.g., BBB) | In silico models | Affects distribution to the target site |
| Metabolic Stability | In silico and in vitro (HLM) | Determines the compound's half-life |
| Drug-likeness (e.g., Lipinski's rule of five) | In silico filters | Assesses the potential for oral bioavailability |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-methoxy-1H-pyrazolo[4,3-d]pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted pyrazole precursors. For example, heating 4-aminopyrazole-3-carbonitrile with anhydrous ammonium acetate and an appropriate carboximidate hydrochloride in a sealed tube at 120°C for 2 hours yields pyrazolo[4,3-d]pyrimidine derivatives. Solvent choice (e.g., acetonitrile or DMF) and stoichiometric ratios of reagents significantly affect yield and purity. Post-synthesis purification often involves preparative TLC or recrystallization from solvents like ethyl acetate/methanol mixtures .
Q. How should researchers characterize the structure and purity of this compound derivatives?
- Methodological Answer : Combine 1H/13C NMR to confirm regioselectivity (e.g., singlet signals for methoxy groups at δ ~3.8–4.0 ppm) and IR spectroscopy for functional group validation (e.g., NH/OH stretches at 3100–3400 cm⁻¹). Elemental analysis (C, H, N) and mass spectrometry (ESI-MS) are critical for purity assessment. For example, in compound 30 ( ), NOESY experiments confirmed spatial proximity between H-3 and CH2 protons, resolving ambiguity in substitution patterns .
Q. What are the standard protocols for evaluating the stability of this compound under varying storage conditions?
- Methodological Answer : Store derivatives at 2–8°C under inert gas (e.g., argon) to prevent oxidation. Accelerated degradation studies in aqueous buffers (pH 1–10) at 40°C for 4 weeks, monitored via HPLC, can identify hydrolytically sensitive positions (e.g., methoxy or amino groups). Stability data should guide solvent selection for biological assays .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization at the 2- and 5-positions of the pyrazolo[4,3-d]pyrimidine scaffold be addressed?
- Methodological Answer : Use protecting group strategies (e.g., tert-butyloxycarbonyl for NH groups) to direct substitution. For benzylation at the 2-position, react pre-synthesized 7-amino intermediates with benzyl chlorides in the presence of K2CO3 (acetonitrile/DMF, 60°C). Monitor reaction progress via TLC to avoid over-alkylation. NOESY and X-ray crystallography (e.g., compound 29 in ) are essential to confirm regiochemistry .
Q. What computational methods are effective for predicting the binding affinity of 7-methoxy derivatives to biological targets like phosphodiesterases?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDE5 or CRF-1 receptors). Validate predictions with SPR (surface plasmon resonance) binding assays. For example, derivatives with 5-methylfuran-2-yl substituents ( ) showed enhanced hydrophobic interactions in silico, correlating with in vitro IC50 values .
Q. How can contradictory spectral data (e.g., NMR shifts or IR absorptions) in structurally similar derivatives be resolved?
- Methodological Answer : Cross-reference variable-temperature NMR to detect dynamic effects (e.g., rotamers) and 2D-COSY/HMBC to assign ambiguous peaks. For instance, in , conflicting NH signals in pyrido[4,3-d]pyrimidines were resolved via D2O exchange experiments, distinguishing labile protons from aromatic resonances .
Q. What strategies improve the pharmacokinetic profile of this compound derivatives in preclinical studies?
- Methodological Answer : Introduce hydroxybenzyl groups (e.g., compound 30 in ) to enhance solubility. Conduct metabolic stability assays in liver microsomes (human/rat) with LC-MS quantification. LogP optimization (<3) via O-methylation or PEGylation reduces hepatic clearance. In vivo efficacy in xenograft models (e.g., MCF-7 tumors) requires balancing plasma stability and tissue penetration .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in reported biological activities of pyrazolo[4,3-d]pyrimidine analogs?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., AOAC SMPR 2014.011 for PDE inhibitors). For example, sildenafil analogs in showed variability in IC50 due to differences in assay pH or co-solvents (DMSO vs. ethanol). Normalize data to positive controls (e.g., theophylline) and report exact experimental conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
